Product packaging for Glycerol-13C(Cat. No.:CAS No. 98292-00-3)

Glycerol-13C

Cat. No.: B118979
CAS No.: 98292-00-3
M. Wt: 93.09 g/mol
InChI Key: PEDCQBHIVMGVHV-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol-13C, also known as this compound, is a useful research compound. Its molecular formula is C3H8O3 and its molecular weight is 93.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3 B118979 Glycerol-13C CAS No. 98292-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C([13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Glycerol 13c As a Stable Isotope Tracer in Advanced Biochemical Research

Fundamental Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful methodology used in metabolic research to elucidate the complex network of biochemical reactions within living organisms. mdpi.com The core principle of this technique lies in the use of stable isotopes, which are non-radioactive variants of elements that contain a different number of neutrons in their nucleus. nih.gov Common stable isotopes employed in metabolic studies include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). numberanalytics.com These isotopes are chemically identical to their more abundant, naturally occurring counterparts (e.g., ¹²C, ¹⁴N, ¹H), allowing them to be processed by metabolic enzymes in the same manner. nih.gov

The fundamental premise of stable isotope tracing is that a labeled compound, or "tracer," is introduced into a biological system and its journey through various metabolic pathways is monitored. creative-proteomics.com As the tracer is metabolized, the labeled atoms are incorporated into a series of downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the masses of the stable isotope-labeled and unlabeled molecules, researchers can track the fate of the labeled atoms. numberanalytics.com This allows for the qualitative and quantitative analysis of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. numberanalytics.comcreative-proteomics.com

There are several general approaches to using isotopic tracers in metabolic research:

Tracer Dilution: This method is often used to measure the rate of appearance of a substance in the bloodstream. A known amount of a labeled tracer is administered, and its dilution by the endogenous, unlabeled form of the molecule is measured over time. nih.gov

Tracer Incorporation: This involves tracking the incorporation of a labeled precursor into a larger biomolecule, providing insights into biosynthetic pathways. nih.gov

Tracer Conversion: This approach follows the transformation of a labeled substrate into one or more products, revealing the activity of specific metabolic pathways. nih.gov

By comparing the metabolic processing of labeled substrates in different physiological or pathological states, researchers can identify alterations in metabolic pathways, which can serve as signatures for disease or as potential therapeutic targets. mdpi.com

Isotopic Variants and Positional Labeling of Glycerol-13C for Research Applications

Glycerol (B35011), a simple three-carbon polyol, can be labeled with ¹³C at various positions to create different isotopic variants, or "isotopomers." The specific placement of the ¹³C atoms within the glycerol molecule is crucial as it determines the type of information that can be gleaned from a tracer experiment.

Commonly used isotopic variants of this compound include:

[1,3-¹³C₂]Glycerol: Here, only the carbon atoms at positions 1 and 3 are labeled with ¹³C. This specific labeling pattern is useful for probing certain aspects of metabolic pathways. For instance, in studies of gluconeogenesis, it can lead to the formation of [1,3,4,6-¹³C]glucose. nih.gov This variant, along with [2-¹³C]glycerol, has also found applications in solid-state MAS NMR for protein structure determination due to the simplified spectral patterns they produce. protein-nmr.org.uk

[2-¹³C]Glycerol: In this isotopomer, only the central carbon atom at position 2 is labeled. nih.gov This variant has been shown to yield comparable results to other glycerol tracers for measuring whole-body glycerol production. nih.gov It is also valuable in NMR-based studies for measuring relaxation times and for protein structure determination. protein-nmr.org.uk The use of [2-¹³C]glycerol in studies of gluconeogenesis results in the formation of [2,5-¹³C]glucose. nih.gov

[1-¹³C]Glycerol: Labeling at the first carbon position.

[1,2-¹³C₂]Glycerol: Labeling at the first and second carbon positions. Chiral forms of this, such as (2S)[1,2-¹³C₂]glycerol and (2R)[1,2-¹³C₂]glycerol, have been synthesized for stereospecific tracer studies. justia.com

The choice of a particular this compound isotopomer depends on the specific research question and the metabolic pathways being investigated. The distinct labeling patterns that emerge in downstream metabolites from each variant provide a detailed map of carbon transitions within the metabolic network.

Table 1: Common Isotopic Variants of this compound and Their Research Applications

Isotopic VariantLabeled PositionsPrimary Research Applications
[U-¹³C₃]Glycerol1, 2, 3Measuring overall glycerol contribution to gluconeogenesis and TCA cycle activity. nih.govresearchgate.net
[1,3-¹³C₂]Glycerol1, 3Probing specific steps in gluconeogenesis; Protein structure determination by solid-state NMR. nih.govprotein-nmr.org.uk
[2-¹³C]Glycerol2Measuring whole-body glycerol turnover; NMR relaxation measurements; Protein structure determination. nih.govprotein-nmr.org.uk
[1,2-¹³C₂]Glycerol1, 2Stereospecific tracing of metabolic pathways. justia.com

Historical Context and Evolution of this compound Utilization in Metabolism Studies

The use of stable isotopes in biological research dates back to the 1930s. numberanalytics.com However, the application of ¹³C-labeled glycerol as a tracer has evolved significantly with advancements in analytical technology, particularly mass spectrometry and nuclear magnetic resonance spectroscopy.

Early studies laid the groundwork for understanding glycerol's role as a key metabolic intermediate. It was recognized as a substrate for both gluconeogenesis in the liver and for the re-esterification of fatty acids to form triglycerides. frontiersin.orgucl.ac.uk The development of methods to synthesize specifically labeled glycerol molecules opened the door to more sophisticated tracer experiments.

In the latter half of the 20th century and into the 21st, the use of this compound became more widespread. Researchers began to employ various isotopomers to quantify the contribution of glycerol to glucose production under different physiological conditions, such as fasting. cambridge.orgphysiology.org For instance, studies using [2-¹³C]glycerol and mass isotopomer distribution analysis (MIDA) provided quantitative estimates of gluconeogenesis in both healthy individuals and those with metabolic disorders. physiology.org

More recently, the combination of this compound tracers with advanced analytical techniques has enabled highly detailed investigations of metabolic flux. For example, ¹³C-Metabolic Flux Analysis (¹³C-MFA) using [¹³C₃]glycerol has been instrumental in identifying novel metabolic pathways in microorganisms like Mycobacterium tuberculosis. plos.org Furthermore, the use of [U-¹³C₃]glycerol coupled with NMR spectroscopy has allowed for the simultaneous assessment of multiple hepatic pathways, including gluconeogenesis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), from a single tracer experiment in humans. nih.govnih.gov

The evolution of this compound utilization reflects a broader trend in metabolic research towards more dynamic and systems-level analyses of metabolism. What began with simple tracer incorporation studies has now progressed to sophisticated flux analyses that provide a comprehensive picture of metabolic regulation in health and disease.

Table 2: Key Research Findings Utilizing this compound Tracers

Year of Study (or general timeframe)Research FocusKey Finding
Late 20th CenturyGluconeogenesis[2-¹³C]glycerol and MIDA used to quantify glycerol's contribution to glucose production. physiology.org
2013Microbial Metabolism¹³C-MFA with [¹³C₃]glycerol identified a novel pyruvate (B1213749) dissimilation pathway in Mycobacterium tuberculosis. plos.org
2018Human Hepatic Metabolism[U-¹³C₃]glycerol with NMR spectroscopy enabled simultaneous measurement of gluconeogenesis, TCA cycle, and PPP activity. nih.gov
2022Differential MetabolismOral vs. intravenous administration of ¹³C₃-glycerol revealed differences in its metabolism in portal and systemic circulations. nih.gov

Synthesis and Isotopic Enrichment Methodologies for Glycerol 13c

Chemoenzymatic Synthesis Routes for Site-Specific Glycerol-13C Isotopomers

The synthesis of site-specific this compound isotopomers, such as [1,3-¹³C]-glycerol and [2-¹³C]-glycerol, often employs chemoenzymatic strategies that combine the precision of enzymatic catalysis with the versatility of chemical reactions. These methods are crucial for creating molecules with labels at defined atomic positions, which is essential for detailed NMR relaxation and structural studies. nih.govprotein-nmr.org.uk

A common approach involves the use of lipases, such as the immobilized Candida antarctica lipase (B570770) B (CAL-B), for their high regioselectivity. mdpi.com These enzymes can selectively acylate the primary hydroxyl groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, leaving the secondary sn-2 position available for other modifications. mdpi.comresearchgate.net The synthesis can start from a non-labeled or a fully labeled glycerol precursor, with enzymes guiding the specific placement of protective or functional groups. For instance, a synthetic route might begin with glycerol, which is first converted to a protected intermediate like solketal. mdpi.com Subsequent enzymatic reactions, often with the drug or molecule of interest activated as an ester, allow for regiocontrolled incorporation at specific positions. mdpi.com

Another powerful chemoenzymatic route involves the synthesis of labeled nucleotide triphosphates (NTPs) for RNA studies, where ¹³C-glycerol can serve as a carbon source in the biomass growth of bacteria. nih.gov While often used for uniform labeling, specific isotopomers of glycerol can be used as precursors in bacterial expression systems to generate amino acids with characteristic labeling patterns, which are then used for protein structure determination by solid-state MAS NMR. protein-nmr.org.uk The use of [2-¹³C]-glycerol, for example, primarily labels the Cα carbons of amino acids, while [1,3-¹³C]-glycerol labels other sites, allowing for the simplification of complex NMR spectra. protein-nmr.org.uksigmaaldrich.comnih.gov

The choice of synthetic route depends heavily on the desired final product and its application. The combination of chemical steps (e.g., protection groups) and enzymatic steps (e.g., lipase-catalyzed acylation) provides a robust platform for producing a variety of specifically labeled this compound isotopomers. mdpi.comresearchgate.netconicet.gov.ar

Table 1: Common this compound Isotopomers and Their Research Applications

Isotopomer Typical Application Research Area
[U-¹³C₃]-Glycerol Tracer for gluconeogenesis and triglyceride metabolism. nih.gov Metabolic studies, Hepatology
[1,3-¹³C]-Glycerol Selective labeling of amino acids for solid-state NMR. protein-nmr.org.uksigmaaldrich.com Structural Biology, Protein NMR
[2-¹³C]-Glycerol Selective labeling of amino acid Cα carbons for NMR relaxation studies. nih.govprotein-nmr.org.uksigmaaldrich.com Protein Dynamics, Structural Biology

Large-Scale Production and Purification of Enriched this compound for Research Applications

The large-scale production of isotopically enriched this compound for widespread research use primarily relies on biosynthetic methods, which are often more cost-effective than purely chemical synthesis for uniform labeling. sigmaaldrich.com This approach involves cultivating microorganisms, typically bacterial strains like E. coli, in minimal media where the sole carbon source is uniformly labeled ¹³C-glucose or, in this case, U-¹³C-glycerol. sigmaaldrich.comsigmaaldrich.com The bacteria incorporate the heavy isotope into their metabolic pathways, leading to the production of biomass in which all carbon-containing molecules, including the glycerol components of lipids, are enriched with ¹³C. nih.gov

The production process must be carefully optimized, including the selection of bacterial strains that can tolerate deuterated media (if dual labeling is required) and efficiently express proteins or produce the desired metabolites. sigmaaldrich.comunivr.it After cultivation, the labeled glycerol must be extracted from the biomass and purified.

Purification is a critical step to ensure the final product is suitable for sensitive research applications. High-performance liquid chromatography (HPLC) is a state-of-the-art technique frequently employed for this purpose. pharma-industry-review.com HPLC allows for the separation of this compound from other metabolites and impurities based on its physicochemical properties, yielding a product with high chemical purity. pharma-industry-review.com Other chromatographic techniques, such as gas chromatography (GC), may also be used, often in conjunction with mass spectrometry for analysis. oiv.int The entire process, from fermentation to final purification, is designed to maximize yield and purity, making these essential labeled compounds available for research in drug development, metabolomics, and structural biology. pharma-industry-review.com

Quality Control and Verification of Isotopic Purity in Labeled this compound

Rigorous quality control is imperative to confirm the identity, chemical purity, and isotopic enrichment of this compound. Researchers rely on this data, often provided in a Certificate of Analysis, to ensure the accuracy and reproducibility of their experiments. pharma-industry-review.com The two primary analytical techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pharma-industry-review.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the precise location of ¹³C atoms within the glycerol molecule. acs.orgresearchgate.net Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR) can quantify the ¹³C content at each carbon position (C1/3 and C2), which is crucial for verifying the structure of specifically labeled isotopomers. acs.orgdss.go.thresearchgate.net ¹³C-NMR spectra provide a distinct signal for each carbon atom, and the integration of these signals allows for the determination of relative isotopic abundance at each site. researchgate.netresearchgate.net

Together, these methods provide a comprehensive quality assessment, confirming that the labeled this compound meets the high standards required for its use as a tracer and an internal standard in advanced research. pharma-industry-review.com

Table 2: Key Quality Control Techniques for this compound

Technique Purpose Information Provided
NMR Spectroscopy Structural confirmation and site-specific isotope analysis. acs.orgdss.go.th Position of ¹³C labels, intramolecular isotope distribution. researchgate.net
Mass Spectrometry (MS) Determination of isotopic enrichment and purity. dss.go.th Overall ¹³C/¹²C ratio, molecular weight confirmation. oiv.int
GC-IRMS / HPLC-IRMS High-precision isotopic ratio analysis of purified compound. oiv.intresearchgate.net Isotopic ratio of glycerol separated from complex mixtures. researchgate.net
HPLC Chemical purity assessment. pharma-industry-review.com Separation from chemical impurities and other metabolites.

Advanced Analytical Techniques for Glycerol 13c Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in Glycerol-¹³C Analysis

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of Glycerol-¹³C tracing, ¹³C NMR is particularly valuable for determining the precise location of the ¹³C label within a metabolite's carbon skeleton.

High-Resolution ¹³C NMR Spectroscopy for Metabolite Isotopomer Distribution Analysis

High-resolution ¹³C NMR spectroscopy is a primary tool for analyzing the distribution of ¹³C isotopes in metabolites derived from Glycerol-¹³C. This technique allows for the identification and quantification of different isotopomers—molecules that differ only in their isotopic composition. The chemical shift of a ¹³C nucleus is sensitive to its local electronic environment, enabling the resolution of signals from carbon atoms at different positions within a molecule.

When a ¹³C-enriched substrate like Glycerol-¹³C is metabolized, the resulting products will have specific carbon positions enriched with ¹³C. By analyzing the ¹³C NMR spectrum, researchers can determine the fractional enrichment of each carbon position in a metabolite. researchgate.net This information is crucial for mapping metabolic pathways and calculating metabolic fluxes. researchgate.net For instance, the analysis of ¹³C-labeling patterns in amino acids after feeding cells with uniformly ¹³C-labeled glycerol (B35011) can reveal the biosynthetic pathways used by the organism. asm.org

The presence of a ¹³C atom adjacent to another ¹³C atom results in spin-spin coupling, which splits the NMR signal into a doublet. cambridge.org The analysis of these coupling patterns provides direct evidence of which carbon-carbon bonds were formed or remained intact during metabolism, offering a detailed view of the underlying biochemical reactions. cambridge.org

2D [¹³C,¹H]-COSY and Other Multidimensional NMR Approaches for Carbon Fragment Analysis

Two-dimensional (2D) NMR techniques, such as the [¹³C,¹H] Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), provide even greater detail for carbon fragment analysis. nih.govencyclopedia.pub The [¹³C,¹H]-HSQC experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons, which helps in assigning the carbon signals, especially in complex mixtures of metabolites. nih.govencyclopedia.pub

The 2D [¹³C,¹H]-COSY experiment is particularly powerful for tracing contiguous carbon fragments that originate from a single source molecule like Glycerol-¹³C. asm.org This method detects scalar couplings between adjacent ¹³C and ¹H nuclei, allowing for the reconstruction of carbon skeletons and the determination of labeling patterns. asm.org For example, in studies of amino acid biosynthesis, 2D ¹³C,¹H correlation spectroscopy has been used to analyze the nonrandom ¹³C-labeling patterns in amino acids derived from fractionally ¹³C-labeled glycerol. asm.org

Other multidimensional NMR experiments, such as ¹³C-¹³C TOCSY (Total Correlation Spectroscopy) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can provide direct correlations between coupled ¹³C nuclei, further aiding in the elucidation of carbon-carbon connectivity in metabolites derived from Glycerol-¹³C. acs.orgresearchgate.net

Application of ¹³C NMR in Probing Molecular Dynamics (e.g., Supercooled Glycerol)

¹³C NMR is also a valuable tool for studying molecular dynamics. The analysis of NMR line shapes and relaxation times can provide information about the rotational and translational motions of molecules over a wide range of timescales. aip.org This has been applied to study the dynamics of supercooled glycerol, a model system for understanding the glass transition. aip.orgnih.gov

In these studies, the temperature-dependent evolution of the ¹³C NMR line shape reveals how the motion of the glycerol molecules averages the chemical shift anisotropy. aip.orgnih.gov This provides insights into the nature of molecular reorientation, such as whether it occurs via rotational diffusion or discrete jumps. aip.org Research has shown that the reorientational dynamics of glycerol are strongly linked to the structural relaxation of the supercooled liquid and the dynamics of its hydrogen-bonding network. aip.orgnih.govaip.org

Research FindingTechniqueSignificance
Isotropic reorientation dynamics in supercooled glycerol involve random molecular jumps. aip.org¹³C NMR Line Shape AnalysisElucidates the primary mode of molecular motion during glass transition.
The timescale of this isotropic reorientation aligns with the α-relaxation time scale. nih.gov¹³C NMR SpectroscopyConnects microscopic molecular motion to macroscopic relaxation behavior.
The increasing activation energy of molecular jumps with decreasing temperature is related to the temperature dependence of hydrogen bonds. aip.orgnih.gov¹³C NMR SpectroscopyLinks molecular fragility to the underlying hydrogen bond network dynamics.
The reorientational dynamics of glycerol and choline (B1196258) components in glyceline (a deep eutectic solvent) are slightly different. aip.orgDeuteron and ¹³C NMRSuggests distinct hydrogen-bonding patterns and dynamics for each component in the mixture.

Quantitative ¹³C NMR Methodologies for Glycerol-¹³C-Derived Metabolites

Quantitative ¹³C NMR (qNMR) allows for the determination of the concentration of ¹³C-labeled metabolites. acs.orgnih.gov To obtain accurate quantitative data, experimental parameters such as relaxation delays and the nuclear Overhauser effect (NOE) must be carefully controlled. acs.org While traditionally requiring long acquisition times, modern techniques using short delays and relaxation agents can significantly reduce the experiment time. acs.org

In the context of Glycerol-¹³C tracing, qNMR can be used to measure the absolute amounts of different isotopomers of a metabolite. nih.gov This is often achieved by comparing the integral of the ¹³C signal of the metabolite to that of a known internal standard. nih.gov These quantitative measurements are essential for metabolic flux analysis, where the rates of metabolic reactions are calculated based on the distribution and concentration of isotopic labels. biorxiv.org High-resolution ¹H NMR can also be used to indirectly quantify ¹³C enrichment by analyzing the splitting patterns of proton signals coupled to ¹³C nuclei, offering a more sensitive but indirect approach. nih.gov

Mass Spectrometry (MS) in Glycerol-¹³C Tracing

Mass spectrometry is another cornerstone technique for stable isotope tracing. It measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on their isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. In Glycerol-¹³C tracing studies, metabolites are typically derivatized to increase their volatility before being separated by GC and analyzed by MS. protocols.io

GC-MS is highly effective for determining the mass isotopomer distribution (MID) of metabolites. biorxiv.org The mass spectrometer measures the relative abundance of ions with different masses, which correspond to molecules containing different numbers of ¹³C atoms. For example, after administering [U-¹³C₃]glycerol, a metabolite that incorporates the intact glycerol backbone will show an increase in the abundance of the M+3 isotopomer (the molecule with a mass three units higher than the unlabeled molecule).

This MID data is fundamental for metabolic flux analysis. vanderbilt.edu By analyzing the MIDs of key metabolites like glucose and amino acids, researchers can quantify the contribution of glycerol to various metabolic pathways, such as gluconeogenesis and the citric acid cycle. biorxiv.orgvanderbilt.edu For instance, GC-MS analysis of plasma glucose from mice infused with [¹³C₃]propionate and other tracers allows for the quantification of hepatic glucose and intermediary metabolism fluxes. vanderbilt.edu

Metabolite¹³C SourceKey FindingReference
Glycerol, Lactate (B86563), Amino Acids[U-¹³C₆]glucoseSignificant ¹³C incorporation into glycerol and glucogenic amino acids in A549 lung cancer cells, indicating active glycerogenesis and gluconeogenic pathways. biorxiv.org
Plasma Glucose[¹³C₃]propionateGluconeogenic flux from glycerol modestly increased with prolonged fasting in mice. vanderbilt.edu
Glycerophospholipids[U-¹³C]-glucoseAnalysis of ¹³C isotopologues in breast cancer cells revealed detailed information about the biosynthesis and turnover of these lipids. nih.gov
Glycerol, GlucoseD5-glycerol, D2-glucoseDevelopment of a GC-MS/MS method for the quantification of tracer-labeled glycerol and glucose in human plasma to assess glucose kinetics. protocols.io

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Targeted Metabolite Tracing

Non-targeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample, offering a broad view of metabolic responses. lcms.cz When combined with stable isotope tracing using Glycerol-13C, this approach becomes a powerful tool for discovering novel metabolic pathways and understanding the global fate of glycerol carbons.

The general workflow for non-targeted LC-MS tracing with this compound involves introducing the labeled substrate to a biological system and then analyzing the resulting metabolite extracts. The LC system separates the complex mixture of metabolites, which are then ionized and detected by a high-resolution mass spectrometer. acs.org Software tools are then used to identify features corresponding to 13C-labeled isotopologues by searching for characteristic mass shifts compared to unlabeled control samples. mdpi.com

A key advantage of this untargeted approach is its hypothesis-generating capability. Researchers can observe the incorporation of the 13C label into a wide array of metabolites without a priori selection, potentially revealing unexpected metabolic activities. acs.org For instance, a study investigating carbon metabolism in soil utilized a mixture of nine 13C-labeled carbon sources, including [¹³C]glycerol, to trace their incorporation into the water-soluble metabolite pool. osti.gov This non-targeted approach revealed that the composition of ¹³C-labeled metabolites was primarily dictated by the specific carbon source, with glycerol contributing to a distinct metabolic signature that persisted over the incubation period. osti.gov The study successfully tracked the ¹³C label from glycerol into numerous downstream metabolites, including amino acids and nucleic acids, demonstrating the utility of non-targeted LC-MS in mapping complex metabolic networks in diverse environments. osti.gov

In another example, while the primary tracer was [U-¹³C]-glucose, a study on ovarian cancer cells co-cultured with adipocytes demonstrated a significant redirection of glucose-derived carbons towards the synthesis of glycerol-3-phosphate (G3P). escholarship.org This finding, uncovered through untargeted metabolomics, highlights how the glycerol backbone of lipids can be derived from various carbon sources, a principle that is fundamental to interpreting this compound tracing data. Similarly, research on Trypanosoma brucei using ¹³C-labelled glucose showed that the label entered lipid biosynthesis via glycerol 3-phosphate. plos.org These studies underscore the capability of non-targeted LC-MS to reveal the interconnectedness of metabolic pathways.

ParameterDescriptionRelevance to this compound Tracing
Chromatography Separation of metabolites based on physicochemical properties (e.g., reverse-phase, HILIC).Reduces ion suppression and separates isomers, allowing for clearer detection of labeled species.
Mass Spectrometry High-resolution instruments (e.g., Orbitrap, TOF) measure mass-to-charge ratios with high accuracy.Enables confident differentiation between unlabeled and ¹³C-labeled isotopologues based on precise mass differences.
Data Processing Software (e.g., XCMS, MZmine) for peak detection, alignment, and isotopologue annotation. acs.orgmdpi.comAutomates the identification of metabolites that have incorporated the ¹³C label from glycerol.
Metabolite Identification Comparison of m/z and retention time to spectral libraries or fragmentation data.Confirms the identity of the metabolites into which the glycerol-derived carbon has been incorporated.

This table summarizes the key components of a non-targeted LC-MS platform for this compound tracing.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Labeled Metabolites

While high-resolution MS can provide the elemental composition of a metabolite, tandem mass spectrometry (MS/MS) is crucial for its structural elucidation. nih.govnih.gov In the context of this compound tracing, MS/MS is used to determine the position of the ¹³C atoms within the carbon skeleton of a downstream metabolite. This positional information is vital for distinguishing between different metabolic pathways that may lead to the same product.

In an MS/MS experiment, a specific ion of interest (the precursor ion), such as a ¹³C-labeled metabolite, is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then detected by the mass spectrometer. mdpi.compsu.edu By analyzing the mass shifts in the fragment ions between the labeled and unlabeled versions of a metabolite, researchers can deduce which parts of the molecule contain the ¹³C atoms.

For example, if Glycerol-1,3-¹³C₂ is used as a tracer, the three-carbon backbone of glycerol enters metabolism with labels on the outer carbons. If this glycerol is converted to dihydroxyacetone phosphate (B84403) (DHAP) and then enters glycolysis, the resulting pyruvate (B1213749) will be labeled on the methyl carbon (C3). If this pyruvate then enters the TCA cycle, the position of the label in citrate, succinate, and other intermediates will reveal the activity of different pathways. MS/MS fragmentation of these labeled intermediates can pinpoint the location of the ¹³C, thereby providing more precise flux information than MS alone. nih.gov

The fragmentation patterns are characteristic for different classes of molecules. For instance, the analysis of monoacylglycerols (MAGs) by MS/MS often shows a neutral loss of the glycerol headgroup, leaving a fragment ion related to the fatty acid. mdpi.com In a this compound tracing experiment, if the glycerol backbone of a MAG is labeled, the mass of the intact molecule will be shifted, but the fatty acid fragment may remain unlabeled, confirming the location of the isotopic label.

Fragmentation TechniquePrincipleApplication in this compound Tracing
Collision-Induced Dissociation (CID) Precursor ions are accelerated and collided with a neutral gas, causing fragmentation. nih.govMost common method for generating fragment ions to determine the position of ¹³C atoms in metabolites.
Higher-Energy Collisional Dissociation (HCD) A type of CID performed in an Orbitrap mass analyzer, providing high-resolution fragment spectra.Improves confidence in identifying fragment ions and localizing the ¹³C label.
Electron Capture/Transfer Dissociation (ECD/ETD) Involves the transfer of electrons to multiply charged precursor ions, causing fragmentation.Particularly useful for large molecules and lipids, preserving labile modifications while fragmenting the backbone.

This table outlines common tandem mass spectrometry techniques used for the structural elucidation of labeled metabolites.

Hybrid Analytical Platforms Integrating this compound Data

To gain a more holistic understanding of cellular regulation, data from this compound tracing studies are increasingly being integrated with other "omics" technologies, such as transcriptomics, proteomics, and genomics. mdpi.com This multi-omics approach allows researchers to correlate changes in metabolic fluxes with alterations in gene expression and protein abundance, providing a systems-level view of metabolic reprogramming. frontiersin.orgresearchgate.net

A prime example of this integrated approach is a study that used ¹³C-Metabolic Flux Analysis (¹³C-MFA) with [1,3-¹³C]glycerol to investigate the bioconversion of glycerol to acetol in Escherichia coli. nih.gov The researchers combined the flux data with metabolomics (measuring metabolite pool sizes) and transcriptomics (measuring gene expression levels) to identify bottlenecks in the production pathway. The ¹³C-MFA revealed that engineering NADPH regeneration was a promising strategy. Subsequent genetic modifications, guided by these multi-omics insights, led to a significant increase in acetol production. The integrated analysis demonstrated that the optimized strains not only redirected carbon flux towards acetol but also showed corresponding changes in the pools of NADPH/NADP⁺ and the expression of relevant genes. nih.gov

Another study investigating dietary protein restriction in mice integrated hepatic metabolomics with transcriptomics. nih.gov While the primary tracers were glucose and general glycerol, the study demonstrated an ATF4-independent shift in gluconeogenic substrate utilization, with compensation from glycerol to promote a protein-sparing response. nih.gov This highlights how integrating metabolome-level flux information with transcriptome data can uncover complex regulatory mechanisms that would be missed by either approach alone.

The integration of these large and diverse datasets presents significant computational and statistical challenges. mdpi.com However, the development of new bioinformatics frameworks and tools is making multi-omics analysis more accessible, enabling a deeper understanding of the genotype-phenotype relationship in the context of metabolic function. mdpi.com

Omics PlatformInformation ProvidedIntegrated Insights with this compound Tracing
Transcriptomics Measures the expression levels of all genes (mRNA).Correlates changes in metabolic fluxes (e.g., through glycolysis from glycerol) with the upregulation or downregulation of genes encoding the relevant enzymes. nih.gov
Proteomics Measures the abundance of proteins.Links observed metabolic fluxes to the actual levels of the enzymes catalyzing the reactions.
Metabolomics (untargeted) Measures the relative abundance of a wide range of metabolites.Provides information on the pool sizes of intermediates, which, when combined with flux data, can reveal regulatory nodes. nih.gov
Genomics Provides the genetic blueprint of the organism.Helps in constructing the metabolic models used for flux analysis and in identifying potential gene targets for metabolic engineering.

This table describes how different omics platforms can be integrated with this compound tracing to provide a comprehensive biological understanding.

Glycerol 13c in Metabolic Flux Analysis Mfa

Theoretical Frameworks and Computational Algorithms for 13C-MFA with Glycerol-13C Substrates

The analysis of data from this compound tracer experiments relies on sophisticated computational frameworks. These models are essential for translating the raw mass spectrometry or NMR data on 13C labeling patterns into meaningful metabolic flux values.

The Elementary Metabolite Unit (EMU) framework is a computational algorithm that has significantly improved the efficiency and scalability of 13C-MFA. This method simplifies the complex system of isotopomer balances by breaking down metabolites into smaller units and tracking their labeling patterns. This approach reduces the number of variables and equations that need to be solved, making the analysis of large metabolic networks more manageable.

In a study on Escherichia coli, researchers utilized [1,3-13C]glycerol as a tracer to investigate metabolic fluxes. nih.gov The subsequent 13C-MFA was performed using an EMU-based software, INCA (Isotopomer Network Compartmental Analysis). nih.gov This allowed for the estimation of fluxes by minimizing the difference between experimentally measured and computationally simulated mass isotopomer distributions of intracellular metabolites. nih.gov The use of the EMU framework in conjunction with this compound as a substrate has proven to be a robust method for elucidating central carbon metabolism.

Table 1: Example of EMU-Based Flux Analysis Application

Organism 13C-Substrate Computational Tool Key Finding

Constraint-based modeling, particularly Flux Balance Analysis (FBA), is a widely used approach to simulate metabolic networks. The integration of 13C labeling data provides powerful constraints that significantly refine the predictions of these models, moving beyond stoichiometric constraints alone. plos.org Data from this compound experiments can be used to constrain the solution space of possible flux distributions in a genome-scale metabolic model, leading to a more accurate reconstruction of the metabolic network.

A study on the yeast Pichia pastoris demonstrates this approach. Researchers used a reduced genome-scale metabolic model and fed the yeast with [1,3-13C]glycerol. researchgate.net The resulting mass isotope distributions in proteinogenic amino acids were then used to constrain the metabolic model. This iterative fitting of metabolic fluxes to the experimental 13C data allowed for reliable estimates of in vivo fluxes and a revision of previous assumptions about the organism's metabolism when grown on glycerol (B35011). researchgate.net This highlights the utility of this compound in refining and validating metabolic network models.

While traditional 13C-MFA assumes a metabolic and isotopic steady state, many biological systems are dynamic. Dynamic 13C Flux Analysis (13C-DMFA) and Isotopically Nonstationary 13C-MFA (INST-MFA) are advanced techniques that analyze the transient labeling patterns of metabolites over time. nih.govresearchgate.net These methods can provide a more detailed picture of metabolic regulation and adaptation.

INST-MFA is particularly advantageous as it can shorten experimental times and, in some cases, increase the precision of flux estimates. nih.gov The methodology involves introducing a 13C tracer and collecting samples at multiple time points before the system reaches an isotopic steady state. The resulting time-course data of 13C enrichment is then used to estimate metabolic fluxes. While specific published applications of 13C-DMFA using this compound as the primary tracer are still emerging, the principles of INST-MFA are directly applicable. The transient incorporation of 13C from glycerol into various downstream metabolites can be tracked to resolve fluxes in systems that are in a metabolic steady state but have not yet reached isotopic equilibrium. This approach holds significant promise for studying the dynamic response of glycerol metabolism to environmental perturbations.

Applications of this compound-Based MFA in Elucidating Central Carbon Metabolism

This compound has been instrumental in tracing the flow of carbon through the central metabolic pathways, providing quantitative insights into glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.

Glycerol is a key substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. The use of specifically labeled this compound isotopomers allows for the precise quantification of glycerol's contribution to glucose production.

In a study involving starved rats, infusion with [2-13C]glycerol was used to measure the rate of gluconeogenesis. nih.gov By analyzing the mass isotopomer distribution of glucose, researchers could determine the percentage of glucose produced from glycerol. The study found that in postabsorptive and starved rats, gluconeogenesis from all sources accounted for 54% and 89% of glucose production, respectively. nih.gov This demonstrates the power of this compound in quantifying the flux through the gluconeogenic pathway under different physiological conditions.

Table 2: Research Findings on Gluconeogenesis using this compound

Subject 13C-Glycerol Isotopomer Key Measurement Finding
Isolated rat livers [2-13C]glycerol Mass isotopomer distribution of glucose Gluconeogenesis accounted for over 90% of glucose production. nih.gov
Postabsorptive rats [2-13C]glycerol Mass isotopomer distribution of glucose Gluconeogenesis accounted for 54 ± 2% of glucose production. nih.gov

The TCA cycle is a central hub of cellular metabolism, and anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis. This compound can be used to trace the entry of carbon into the TCA cycle and quantify the fluxes through both the cycle itself and the associated anaplerotic pathways.

In a study on the co-metabolism of glycerol and glucose in E. coli, researchers used a combination of [1,3-13C]glycerol and [1-13C]glucose. nih.gov This dual-labeling strategy allowed them to decipher the metabolic flux distributions in both wild-type and mutant strains under different growth conditions. The results revealed that as the dilution rate in a chemostat culture increased, a mutant strain engineered for better glycerol utilization repressed its flux through the TCA cycle, leading to increased acetate (B1210297) overflow. nih.gov This was in contrast to the wild-type strain, where the absolute flux through the TCA cycle increased. nih.gov This research exemplifies how this compound, in combination with other tracers, can be used to dissect the complex regulation of central carbon metabolism.

Table 3: Compound Names Mentioned

Compound Name
[1,3-13C]glycerol
[2-13C]glycerol
Acetate
Acetol
Fructose
Glucose
Glycerol
Lactate (B86563)

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activity Assessment using this compound

This compound serves as a powerful tracer for elucidating the activity of the Pentose Phosphate Pathway (PPP), particularly in hepatic metabolism. When uniformly labeled glycerol ([U-13C3]glycerol) is introduced into a biological system, it enters gluconeogenesis at the level of triose phosphates. This results in the formation of glucose primarily labeled as [1,2,3-13C3]- and [4,5,6-13C3]glucose. researchgate.net A portion of the resulting glucose-6-phosphate can cycle through the PPP. uc.pt

The oxidative phase of the PPP involves the decarboxylation of the first carbon of glucose-6-phosphate, leading to a rearrangement of the remaining carbons. researchgate.netnih.gov If [1,2,3-13C3]glucose-6-phosphate enters the PPP, the subsequent non-oxidative phase reactions produce fructose-6-phosphate and glyceraldehyde-3-phosphate with distinct labeling patterns that differ from those generated by glycolysis alone. researchgate.net By analyzing the specific 13C isotopomer distribution in plasma glucose using techniques like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the flux through the PPP. researchgate.netnih.gov This method allows for the assessment of PPP activity relative to gluconeogenesis. Studies have shown that this technique can detect changes in PPP activity under different nutritional states; for instance, fasting has been found to stimulate PPP activity in the human liver. nih.gov

In microbial systems, while glucose is a more common tracer, this compound has also been used to estimate PPP flux. In Saccharomyces cerevisiae, metabolic flux analysis with 13C-labeled glycerol revealed that increasing the flux towards the PPP could be a strategy to improve glycerol assimilation. nih.gov Similarly, studies in Escherichia coli have utilized various 13C-labeled glycerol forms to characterize fluxes in central carbon metabolism, including the oxidative PPP. nih.gov

Lipid Synthesis and Fatty Acid Esterification Flux Quantification with this compound

The incorporation of 13C from labeled glycerol into the glycerol backbone of lipids is a direct method for quantifying the rates of lipid synthesis and fatty acid esterification. The glycerol backbone is fundamental to the structure of triacylglycerols (triglycerides) and phospholipids. By administering this compound, the rate of appearance of the 13C label in the glycerol moiety of these lipid classes provides a measure of their de novo synthesis and turnover. nih.govnih.gov

A study in humans demonstrated that an oral load of [U-13C3]glycerol, coupled with NMR analysis of blood plasma, can be used to detect hepatic fatty acid esterification and triacylglycerol synthesis. nih.gov The analysis tracks the incorporation of the labeled glycerol into plasma triacylglycerols, revealing dynamic changes in lipid metabolism. For example, fatty acid esterification was observed to be transient in a fasted state but continuous under fed conditions. nih.gov

This principle is also applied using other stable isotopes, such as deuterium-labeled glycerol (D5-glycerol), where its rate of appearance serves as a direct index of lipolysis (the breakdown of triglycerides). metsol.com By simultaneously infusing labeled fatty acid and glycerol tracers, it is possible to quantify the rate of fatty acid re-esterification, a key component of the "futile cycle" that allows adipocytes to rapidly regulate free fatty acid levels. metsol.com While many studies use 13C-glucose to trace lipogenesis, the label is incorporated into both the fatty acid chains and the glycerol backbone, which can complicate the analysis. researchgate.net Using this compound specifically isolates the synthesis of the lipid backbone, providing a clear and direct measurement of esterification fluxes. nih.gov

De Novo Amino Acid and Protein Synthesis Pathway Tracing with this compound

This compound is an effective tracer for mapping the carbon flux from glycerol into the synthesis of non-essential amino acids and subsequent protein production. Once metabolized, this compound enters central carbon pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. The carbon skeletons of intermediates from these pathways are precursors for the synthesis of several amino acids (e.g., alanine from pyruvate (B1213749), glutamate and proline from α-ketoglutarate, and aspartate from oxaloacetate). biorxiv.orgresearchgate.net

By measuring the mass isotopomer distribution of 13C in proteinogenic (protein-derived) amino acids, metabolic flux analysis (MFA) can quantify the contribution of glycerol to their de novo synthesis. nih.govsurrey.ac.uk This analytical approach involves hydrolyzing cellular proteins into their constituent amino acids and analyzing them with mass spectrometry (MS) or NMR. nih.gov This method has been widely applied in microbial systems to understand metabolic responses and guide engineering efforts.

For instance, in Escherichia coli, flux distributions during exponential growth on 13C-labeled glycerol were estimated based on the 13C-enrichment of proteinogenic amino acids. nih.gov Similarly, in studies of Mycobacterium tuberculosis and Mycobacterium bovis BCG growing on [13C3]glycerol, the labeling patterns in amino acids were crucial for determining metabolic fluxes and identifying novel pathway activities. nih.govsurrey.ac.uk In mammalian cells, while glucose and glutamine are more common tracers, the same principles apply. Tracing the fate of 13C from glycerol into the amino acid pool provides valuable insights into how cells utilize different carbon sources to build biomass. biorxiv.org

Glyoxylate (B1226380) Shunt and Alternative Carbon Assimilation Pathways from this compound

This compound is instrumental in quantifying the flux through the glyoxylate shunt and other alternative carbon assimilation pathways, particularly in microorganisms. The glyoxylate shunt is a metabolic shortcut of the TCA cycle that allows organisms to utilize two-carbon compounds, like acetate, for growth by bypassing the CO2-evolving steps of the TCA cycle. It is crucial for pathogens like Mycobacterium tuberculosis for growth on fatty acids. nih.gov

Using 13C-MFA with labeled glycerol as the carbon source, researchers can precisely determine the in vivo fluxes through the glyoxylate shunt. A study on E. coli demonstrated that experiments using [1,3-13C], [2-13C], and [U-13C] glycerols all successfully determined the flux through the glyoxylate shunt. nih.gov

In mycobacteria, 13C-MFA with [13C3]glycerol was used to investigate the role of the enzyme isocitrate lyase, a key component of the glyoxylate shunt. nih.govsurrey.ac.uk This research led to the identification of a novel pathway for pyruvate dissimilation, named the GAS pathway, which utilizes the Glyoxylate shunt and Anaplerotic reactions for the oxidation of pyruvate. nih.gov This demonstrates the power of this compound tracing to not only quantify fluxes in known pathways but also to discover new metabolic routes. Furthermore, these studies confirmed that M. tuberculosis can fix CO2 into biomass, a finding with potential implications for developing new drugs targeting its metabolism. nih.govsurrey.ac.uk

This compound-MFA in Diverse Biological Systems

Microbial Metabolic Engineering and Strain Optimization using this compound

This compound-based Metabolic Flux Analysis (MFA) is a cornerstone technique in systems metabolic engineering, providing quantitative insights into cellular metabolism that guide the rational design and optimization of microbial cell factories.

Escherichia coli : As a versatile host for biotechnological production, E. coli's metabolism on glycerol has been extensively studied using 13C-MFA. Glycerol is an attractive feedstock as it is a surplus byproduct of biodiesel production. nih.gov Researchers have applied 13C-MFA to identify metabolic bottlenecks in the conversion of glycerol to value-added chemicals like acetol. nih.govdoaj.org By comparing the flux maps of a producing strain and a non-producing strain, engineering targets, such as improving NADPH regeneration, were identified and successfully implemented, leading to significant increases in product titer. nih.govresearchgate.net Other studies have optimized the type of 13C-glycerol labeling (e.g., [1,3-13C] or [2-13C]) to achieve the most precise flux estimations for pathways like the PPP and glyoxylate shunt. nih.gov

Pichia pastoris : This methylotrophic yeast is a popular platform for heterologous protein production, often using glycerol and methanol as carbon sources. nih.gov 13C-MFA has been crucial for characterizing the co-metabolism of these substrates. nih.govdtu.dk Despite challenges posed by glycerol's molecular symmetry, studies using [1,3-13C]-glycerol have successfully determined in vivo fluxes, revising previous assumptions about its metabolic operation. dtu.dklist.lu These analyses revealed how flux distributions shift in response to different glycerol/methanol ratios and growth rates, providing a quantitative basis for optimizing protein production processes. nih.gov

Streptomyces clavuligerus : This bacterium is the primary industrial producer of clavulanic acid, a β-lactamase inhibitor. nih.govnih.gov Glycerol is a key precursor in its biosynthesis, providing the C-3 backbone of the molecule. japsonline.com Early isotopic labeling studies with 13C-glycerol confirmed its direct incorporation into the clavulanic acid structure. While comprehensive MFA studies are less common than in E. coli, understanding the flux dynamics from glycerol through central metabolism is critical for enhancing clavulanic acid yield. japsonline.com Genetic studies have shown that glycerol utilization is essential for efficient growth and production, and manipulating genes in the glycerol metabolic cluster can lead to higher yields. nih.gov

Mycobacterium tuberculosis : For this pathogenic bacterium, understanding its metabolism is key to developing new therapeutics. Glycerol is a relevant carbon source available to M. tb within the host. nih.govntu.edu.sg 13C-MFA using labeled glycerol has provided unprecedented insights into the metabolic adaptations of M. tb, especially during the slow-growth state characteristic of persistent infection. nih.govnih.gov These studies have quantified fluxes through the central carbon network, including the glyoxylate shunt, and led to the discovery of the novel GAS pathway for pyruvate processing, highlighting a unique metabolic flexibility that contributes to its survival. nih.govsurrey.ac.uk

Table 1: Application of this compound MFA in Microbial Systems
OrganismKey Application / FindingReference
Escherichia coliGuided metabolic engineering for acetol production by identifying NADPH regeneration as a bottleneck. nih.govdoaj.org
Pichia pastorisCharacterized glycerol/methanol co-metabolism to optimize heterologous protein production. nih.govdtu.dk
Streptomyces clavuligerusConfirmed glycerol as a direct precursor for the C-3 backbone of clavulanic acid.
Mycobacterium tuberculosisIdentified the novel GAS pathway and quantified glyoxylate shunt activity during slow growth. nih.govsurrey.ac.uk

Mammalian Cell Line Metabolism Characterization with this compound

This compound tracers, while used less frequently than glucose or glutamine tracers, offer unique advantages for probing specific aspects of mammalian cell metabolism, particularly pathways originating from triose phosphates.

Hepatoma Cells : Liver cancer cells exhibit significantly altered metabolism. Studies comparing hepatoma cells to normal liver tissue have shown that both glycolysis and the PPP are substantially increased in cancer cells. nih.gov Using tracers like [U-13C3]glycerol, which feed into this section of metabolism, allows for the precise quantification of these altered fluxes. The methodology developed for assessing hepatic PPP activity and lipogenesis in vivo using this compound provides a robust framework for characterizing these pathways in hepatoma cell lines to identify potential therapeutic targets. nih.gov

Adipocytes : Adipocytes are central to whole-body energy homeostasis, managing the storage and release of lipids. mdpi.com Glycerol is the backbone of stored triacylglycerols, and its release is a key indicator of lipolysis. mdpi.comresearchgate.net While many studies focus on glycerol release, 13C-MFA can be applied to understand the intracellular fate of glycerol and other nutrients. For example, dynamic 13C flux analysis has been used to capture the reorganization of glucose metabolism in adipocytes in response to insulin, demonstrating the utility of MFA in these cells. nih.gov Applying this compound tracers could specifically elucidate the dynamics of glyceroneogenesis and fatty acid re-esterification, crucial pathways for regulating fatty acid release.

Cancer Cells : The metabolic reprogramming of cancer cells, including the Warburg effect, is a major focus of research. nih.govresearchgate.net While [13C]glucose and [13C]glutamine are the most common tracers, this compound can provide complementary information. nih.gov For example, studies on human lung carcinoma (A549) cells using [U-13C6]glucose showed a significant kinetic release of 13C-labeled glycerol into the culture medium, indicating active glycerol metabolism that may play a role in metabolic reprogramming. biorxiv.orgresearchgate.net Using this compound as the primary tracer would allow for a more direct investigation of its contribution to biomass, including the synthesis of lipids, the glycerol-3-phosphate shuttle, and the production of non-essential amino acids derived from glycolytic intermediates. biorxiv.orgnih.gov

Table 2: Potential Applications of this compound in Mammalian Cell Lines
Cell TypeMetabolic Pathway of InterestRationale for using this compoundReference
Hepatoma CellsPentose Phosphate Pathway (PPP), GluconeogenesisDirectly traces flux from triose phosphates, allowing clear quantification of PPP activity relative to gluconeogenesis. nih.govnih.gov
AdipocytesGlyceroneogenesis, Fatty Acid Re-esterificationSpecifically labels the glycerol backbone of triacylglycerols to measure synthesis and turnover rates. mdpi.comnih.gov
Cancer CellsLipid backbone synthesis, Serine/Glycine synthesisTraces carbon into pathways branching directly from glycolysis, such as the synthesis of lipids and non-essential amino acids. biorxiv.orgresearchgate.netnih.gov

In Vivo Animal Model Metabolic Investigations with this compound Tracers

In vivo metabolic investigations using this compound and other stable isotope tracers in animal models are crucial for understanding the dynamic regulation of metabolism under both normal and diseased states. nih.gov These studies allow for the quantification of metabolic fluxes within a living organism, providing insights that cannot be obtained from in vitro or ex vivo systems alone. nih.gov The use of minimally invasive techniques for isotope infusion and sampling has significantly advanced in vivo metabolic tracer studies in animal models. nih.gov

A key application of 13C tracers in animal models is the assessment of how genetic factors, dietary changes, and therapeutic interventions influence in vivo metabolism. nih.gov By tracing the metabolic fate of 13C-labeled substrates, researchers can quantify tissue-specific nutrient utilization and intermediary fluxes in various physiological and pathological conditions. nih.gov This approach is instrumental in elucidating the complex interplay of metabolic pathways within and between different organs. nih.gov

One of the central metabolic cycles that can be investigated using 13C-labeled tracers is the triglyceride-glycerol-fatty acid cycle. nih.gov This cycle plays a critical role in energy homeostasis, and its dysregulation is implicated in various metabolic diseases. A meta-analysis of data from fifteen different nutrient tracers has highlighted that the majority of circulating carbon flux is carried by the glucose-lactate and triglyceride-glycerol-fatty acid cycles. nih.gov

In a typical experimental setup, an animal model, such as a rat model for hypertriglyceridemia, might be administered a diet containing a 13C-labeled lipid precursor. youtube.com For instance, uniformly 13C-labeled palmitate can be delivered via oral gavage to trace its incorporation into various lipid pools. youtube.com By collecting plasma and tissue samples at different time points, the flux of the tracer through pathways of fatty acid uptake, chylomicron formation, and lipid synthesis can be monitored. youtube.com

The analysis of 13C enrichment in downstream metabolites, such as those in the tricarboxylic acid (TCA) cycle, provides quantitative data on the contribution of different substrates to energy production. nih.gov For example, studies using 13C-glucose infusions in various animal strains have been used to quantify the physiological contributions of glucose to the TCA cycle in different tissues. nih.gov Such quantitative analysis has challenged existing paradigms, for instance by demonstrating that glucose contributes more than lactate as a substrate to the TCA cycle in most tissues. nih.gov

Table 2: Examples of In Vivo Animal Model Metabolic Investigations with 13C Tracers

Animal Model 13C Tracer Used Metabolic Pathway Investigated Key Research Question Addressed
VDF Rats (Hypertriglyceridemia Model) Uniformly 13C-labeled palmitate Fatty acid uptake and metabolism To assess the effect of a test drug on postprandial fat tolerance. youtube.com
Various Animal Strains 13C-glucose Central carbon metabolism (TCA cycle) To quantify the physiological contributions of glucose to the TCA cycle in multiple tissue types. nih.gov
Rodent Models Combined 2H and 13C tracers Glycolysis, gluconeogenesis, TCA cycle, anaplerosis Concurrent assessment of multiple metabolic fluxes in liver and cardiac tissue. nih.gov

Specialized Research Applications of Glycerol 13c

Investigating Substrate Preferences and Metabolic Regulation Mechanisms using Glycerol-13C

This compound serves as a powerful tracer to investigate substrate preferences and unravel the complexities of metabolic regulation. By introducing ¹³C-labeled glycerol (B35011) into cellular systems or whole organisms, researchers can track the flow of carbon atoms through various metabolic pathways. x-mol.netnih.gov

Studies using ¹³C-glycerol in primary mouse hepatocytes have demonstrated a clear preference for glycerol over pyruvate (B1213749)/lactate (B86563) and glutamine as a substrate for gluconeogenesis (the production of new glucose). x-mol.netnih.gov Even when all three substrates are present, glycerol contributes over 75% of the labeled carbons in newly synthesized glucose. x-mol.net This preference holds true at both high concentrations typically used in laboratory settings and at more physiologically relevant fasting concentrations. nih.gov

Furthermore, ¹³C metabolic flux analysis using [¹³C₃]-glycerol in Mycobacterium bovis BCG and Mycobacterium tuberculosis has revealed novel metabolic pathways. nih.gov These studies have shown that under certain growth conditions, these bacteria utilize a pathway named the GAS pathway, which involves the glyoxylate (B1226380) shunt and anapleurotic reactions for the oxidation of pyruvate. nih.gov This demonstrates the utility of this compound in uncovering previously unknown metabolic routes.

In the context of parasitic protozoa, such as Trypanosoma brucei, ¹³C-glycerol has been used to show that these organisms preferentially use glycerol over glucose. plos.org The presence of glycerol significantly reduces the conversion of glucose into metabolic end products like acetate (B1210297) and succinate. plos.org

Tracing Carbon Flow in Specific Biochemical Transformations (e.g., Glycerol to Lactate Conversion)

The use of ¹³C-labeled glycerol allows for the precise tracing of carbon atoms through specific biochemical transformations. This is particularly valuable for understanding the interconnectedness of different metabolic pathways.

For example, in vivo studies in mice have used ¹³C-glycerol to trace the flow of carbon to lactate. nih.gov These experiments confirmed that a significant portion of circulating lactate carbons originated from glycerol, highlighting glycerol's role as a major carbon donor for gluconeogenesis and its connection to lactate metabolism. nih.govresearchgate.net Conversely, very little glycerol was found to be derived from lactate carbons, indicating a directional flow of carbon under these conditions. nih.gov

In the context of liver metabolism, the use of [U-¹³C]-glycerol allows researchers to follow the journey of the labeled carbons into glucose-6-phosphate and subsequently into glycogen. csic.es This enables the quantification of hepatic pentose (B10789219) phosphate (B84403) pathway (PPP) activity, as the distribution of ¹³C-isotopomers in glucose reveals the extent to which glucose-6-phosphate has cycled through the PPP before being converted to glucose. csic.esrsc.org

This compound in the Discrimination of Natural vs. Synthetic Product Origins

The natural abundance of stable isotopes, including ¹³C, can vary depending on the origin of a substance. This principle is exploited to distinguish between natural and synthetic products, a critical aspect of food authenticity and quality control. dss.go.th Glycerol can be derived from various sources, including animal fats, vegetable oils (from C3 and C4 plants), fermentation, and synthetic chemical processes from petroleum-based feedstocks. dss.go.thelchemy.commagellanium.com

The determination of the global ¹³C content, often expressed as the δ¹³C value, using techniques like isotope ratio mass spectrometry (EA-IRMS), can help differentiate glycerol from different origins. dss.go.thacs.org For instance, glycerol derived from plants that use the C3 carbon fixation pathway has a different δ¹³C value compared to that from C4 plants like maize. dss.go.thacs.org This allows for the detection of adulteration, for example, the addition of synthetic glycerol or glycerol from a different plant source to a product. dss.go.th

Furthermore, site-specific natural isotope fractionation determined by NMR (SNIF-NMR) provides a more detailed isotopic fingerprint. dss.go.thresearchgate.net By measuring the ¹³C content at specific positions within the glycerol molecule (positions 2 and 1,3), it is possible to distinguish between natural and synthetic glycerol samples with a high degree of confidence. dss.go.thresearchgate.net This method has been proposed as a tool for verifying the authenticity of products like wine and olive oil. dss.go.thresearchgate.net

Source of GlycerolDistinguishing FeatureAnalytical Technique
C3 vs. C4 PlantsDifferent global δ¹³C values. dss.go.thacs.orgIsotope Ratio Mass Spectrometry (IRMS). dss.go.th
Natural vs. SyntheticDifferent site-specific ¹³C isotopic composition at positions 2 and 1,3. dss.go.thresearchgate.netSite-Specific Natural Isotope Fractionation by NMR (SNIF-NMR). dss.go.thresearchgate.net
Animal vs. VegetableSignificant difference in total ¹³C content. dss.go.thIsotope Ratio Mass Spectrometry (IRMS). dss.go.th

Computational Tools and Bioinformatics for Glycerol 13c Data Analysis

Software Platforms for 13C-MFA and Isotopomer Analysis of Glycerol-13C Data

A variety of software platforms have been developed to facilitate 13C-Metabolic Flux Analysis (13C-MFA) and the analysis of isotopomer distribution data. These tools automate the complex mathematical calculations required to estimate intracellular metabolic fluxes from isotope labeling patterns.

INCA (Isotopomer Network Compartmental Analysis) is a powerful, MATLAB-based software package for both steady-state and isotopically non-stationary metabolic flux analysis. researchgate.netvueinnovations.comnih.gov Its capabilities are particularly relevant for this compound studies as it can handle data from various experimental setups, including parallel labeling experiments with different tracers. nih.gov INCA allows for the simultaneous regression of multiple experiments to generate a single, more robust flux map. nih.gov The software automates the generation and solution of mass balance and isotopomer balance equations for metabolic networks of arbitrary complexity. nih.gov INCA uses a gradient-based search algorithm, such as Levenberg-Marquardt, to find the best-fit flux distribution by minimizing the sum of squared residuals (SSR) between the experimentally measured and simulated isotopomer distributions. researchgate.net

Escher-Trace is an open-source, web-based application designed for the pathway-based visualization of stable isotope tracing data. escholarship.orggithub.io Built upon the Escher platform for metabolic pathway visualization, Escher-Trace allows researchers to upload their isotope labeling data and map it directly onto metabolic pathways. escholarship.org This provides an intuitive visual representation of how the 13C label from glycerol (B35011) is incorporated into various downstream metabolites. escholarship.orgnih.gov The platform can correct for naturally occurring isotopes to determine the fractional 13C enrichment in metabolites. nih.gov While not a flux calculation engine itself, Escher-Trace is a valuable tool for the interpretation and presentation of this compound tracing results. escholarship.orggithub.io

Other platforms such as WUFlux also support 13C-MFA for various carbon substrates, including glycerol. nih.govgithub.ioresearchgate.net WUFlux is an open-source platform with a user-friendly interface that provides templates for metabolic networks of different organisms, which can be modified by the user. nih.govgithub.ioresearchgate.net

A comparative overview of key software platforms is presented below:

Interactive Data Table: Comparison of Software Platforms for 13C-MFA

Feature INCA (Isotopomer Network Compartmental Analysis) Escher-Trace WUFlux
Primary Function Metabolic Flux Analysis (MFA) Data Visualization Metabolic Flux Analysis (MFA)
Analysis Type Steady-state and Non-stationary MFA researchgate.netnih.gov Isotopomer Data Visualization escholarship.org Steady-state MFA nih.govgithub.io
Platform MATLAB vueinnovations.comnih.gov Web-based escholarship.orggithub.io MATLAB nih.govgithub.io
Key Feature Can regress multiple experiments simultaneously nih.gov Interactive pathway mapping escholarship.org User-friendly interface with network templates nih.govresearchgate.net
Input Data Isotopomer distributions, extracellular rates researchgate.net Fractional 13C enrichment data nih.gov Mass spectrum data, network constraints nih.govgithub.io

| Substrate Compatibility | Supports multiple tracers, including glycerol nih.govnih.gov | General for stable isotope tracing escholarship.org | Includes glycerol as a substrate nih.govgithub.ioresearchgate.net |

Development of Metabolic Network Models Incorporating this compound Metabolism

The foundation of any 13C-MFA study is a well-defined metabolic network model. vanderbilt.edu This model consists of a set of biochemical reactions, their stoichiometry, and the specific carbon atom transitions for each reaction. For this compound studies, the network must accurately represent all significant pathways involved in glycerol uptake and its subsequent metabolism.

The development process typically starts with a genome-scale metabolic model (GSMM) of the organism under investigation. sci-hub.se These comprehensive models, which can include thousands of reactions, are often too complex for the computationally intensive calculations of 13C-MFA. sci-hub.se Therefore, a common strategy is to reduce the GSMM to a core metabolic model that includes the central carbon metabolism pathways relevant to the experimental conditions. sci-hub.se For a study using this compound, this core model would prominently feature pathways such as glycolysis/gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and pathways for amino acid and lipid biosynthesis originating from glycerol-derived intermediates. sci-hub.senih.gov

For instance, in studies of Pichia pastoris, a genome-scale model was reduced to a glycerol-specific core model to perform 13C-MFA. sci-hub.se This focused approach allows for reliable flux estimations by concentrating computational resources on the most relevant pathways. sci-hub.se The model must also account for reaction reversibilities and the specific cofactor requirements (e.g., NADH, NADPH, ATP) of the reactions, although cofactor balances are sometimes removed from the 13C-MFA model itself to be analyzed separately. oup.com The inclusion of glycerol-3-phosphate as a measured metabolite can help in resolving the flux through gluconeogenesis from glycerol. nih.gov

The process of model development involves:

Reconstruction: Assembling a list of relevant biochemical reactions based on genomic and literature data. nrel.gov

Compartmentalization: Defining cellular compartments (e.g., cytosol, mitochondria) and the transport reactions between them.

Atom Mapping: Defining the transition of each carbon atom from substrates to products for every reaction in the network.

Curation: Refining the model based on experimental observations and literature to ensure it accurately reflects the organism's metabolism. sci-hub.se

Statistical Validation and Uncertainty Analysis in this compound-Based MFA Studies

A critical aspect of 13C-MFA is the statistical assessment of the results to ensure their reliability. This involves validating the goodness-of-fit of the model to the experimental data and quantifying the uncertainty associated with the estimated fluxes.

Goodness-of-Fit: After a best-fit flux map is obtained, a chi-squared (χ²) statistical test is performed to evaluate how well the simulated isotopomer distributions match the measured data. d-nb.info The calculated sum of squared residuals (SSR) is compared to a chi-squared distribution to determine if the discrepancy between the model and the data is statistically significant. A P-value is often calculated, with a value typically above 0.05 indicating an acceptable fit, suggesting that the deviations can be explained by measurement error. oup.com If the fit is poor, it may indicate issues with the metabolic network model, the experimental data, or the initial assumptions. oup.com

Uncertainty Analysis: Since metabolic fluxes are estimated parameters, it is essential to determine their confidence intervals. This provides a range within which the true flux value is expected to lie. A common method for this is the parameter continuation method, which can compute accurate nonlinear confidence intervals for all fluxes. vanderbilt.edu This analysis reveals which fluxes are well-resolved by the this compound tracer experiment and which are poorly determined. Fluxes with wide confidence intervals are considered less reliable. The sensitivity of the calculated fluxes to measurement errors can also be assessed by systematically varying the measured data and observing the impact on the flux distribution. oup.com

Model Selection: In some cases, multiple competing metabolic network models may be proposed. Validation-based model selection is a powerful approach to determine the most appropriate model structure. nih.govplos.org This involves fitting the models to a subset of the data (estimation data) and then evaluating their predictive performance on an independent dataset (validation data), for example, from an experiment using a different 13C tracer. nih.govplos.org This helps to avoid overfitting and select a model that is both accurate and has good predictive power. nih.govplos.org

Key techniques for statistical validation and uncertainty analysis are summarized in the table below.

Interactive Data Table: Statistical Validation and Uncertainty Analysis Techniques in 13C-MFA

Technique Purpose Description
Chi-squared (χ²) Test Assess goodness-of-fit Compares the sum of squared residuals between measured and simulated data to a known statistical distribution to check for significant discrepancies. oup.comd-nb.info
Confidence Interval Calculation Quantify flux uncertainty Determines a range of plausible values for each estimated flux, indicating the precision of the estimate. vanderbilt.edud-nb.info
Sensitivity Analysis Evaluate robustness Assesses how much the calculated fluxes change in response to variations in the experimental measurements. oup.com

| Validation-Based Model Selection | Choose the best model structure | Uses independent validation data to select the model with the best predictive performance, avoiding overfitting. nih.govplos.org |


Q & A

Q. What are the established methodologies for synthesizing glycerol-<sup>13</sup>C, and how do researchers ensure isotopic purity?

Glycerol-<sup>13</sup>C is synthesized via photosynthetic pathways in organisms like cyanobacteria or algae, where <sup>13</sup>C-labeled carbon sources are metabolically incorporated . For chemical synthesis, protocols often involve <sup>13</sup>C-enriched precursors (e.g., <sup>13</sup>C-labeled glycerol carbonate) and catalytic processes to minimize isotopic dilution . Key steps include:

  • Isotopic purity validation : Using nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm ≥99 atom% <sup>13</sup>C enrichment .
  • Purification : Chromatographic techniques (e.g., HPLC) to remove unlabeled byproducts .

Table 1 : Isotopic Purity of Commercial Glycerol-<sup>13</sup>C Products

Product IDIsotopic PurityChemical Purity
930148≥99 atom% <sup>13</sup>C≥99% (CP)
802492≥99 atom% <sup>13</sup>C≥95% (CP)

Q. How is glycerol-<sup>13</sup>C utilized in NMR-based metabolic studies, and what parameters affect data accuracy?

Glycerol-<sup>13</sup>C is used to track metabolic flux in biological systems, such as cyanobacterial osmoregulation . NMR parameters critical for data reliability include:

  • Relaxation times (T1) : Affected by radical concentrations (e.g., Finland trityl radicals at 5–20 mM reduce T1 by 40–60%) .
  • Decoupling methods : Proton decoupling improves <sup>13</sup>C signal resolution .

Table 2 : T1 Relaxation Times of Glycerol-<sup>13</sup>C Under Different Conditions

Radical Concentration (mM)T1 (s)H-Decoupling
012.5No
107.2Yes

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data derived from glycerol-<sup>13</sup>C tracing experiments?

Discrepancies often arise from isotopic dilution, compartmentalized metabolism, or analytical limitations. Mitigation strategies include:

  • Compartmental modeling : Accounting for subcellular <sup>13</sup>C distribution in eukaryotic systems .
  • Cross-validation : Pairing NMR with MS to compare isotopic enrichment patterns .
  • Controlled experimental design : Standardizing culture conditions (e.g., light intensity, carbon source availability) to reduce biological variability .

Q. What advanced techniques optimize the use of glycerol-<sup>13</sup>C in dynamic nuclear polarization (DNP) studies?

DNP enhances NMR sensitivity by transferring polarization from electrons to <sup>13</sup>C nuclei. For glycerol-<sup>13</sup>C:

  • Radical selection : Finland trityl radicals at 10 mM increase polarization efficiency by 3-fold compared to lower concentrations .
  • Temperature control : Experiments conducted at 1.2 K to prolong hyperpolarized state stability .
  • Pulse sequence optimization : Inversion recovery sequences with proton decoupling improve signal-to-noise ratios .

Q. How do researchers validate the incorporation of glycerol-<sup>13</sup>C into complex biological systems, such as lipid membranes?

Methodological approaches include:

  • Isotopic profiling : Extracting lipids post-experiment and analyzing <sup>13</sup>C enrichment via gas chromatography-MS (GC-MS) .
  • Kinetic modeling : Fitting time-resolved <sup>13</sup>C NMR data to estimate turnover rates of glycerol-derived lipids .
  • Control experiments : Using unlabeled glycerol to distinguish background signals from labeled metabolic products .

Methodological Best Practices

  • Literature review : Use Google Scholar advanced operators (e.g., "glycerol-13C" AND ("NMR" OR "mass spectrometry")) to identify seminal studies and track citations for emerging techniques .
  • Data reporting : Follow IMRaD structure (Introduction, Methods, Results, and Discussion) to ensure reproducibility, with detailed protocols for synthesis and validation .
  • Ethical compliance : Disclose financial conflicts and adhere to data protection regulations when handling human or animal-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.